



## CAS number for heptakis(2,6-di-O-methyl)-βcyclodextrin

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Compound of Interest		
Compound Name:	Dimethyl-beta-cyclodextrin	
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An In-depth Technical Guide to Heptakis(2,6-di-O-methyl)-β-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

### **Core Concepts and Identification**

Heptakis(2,6-di-O-methyl)-β-cyclodextrin, commonly abbreviated as DIMEB, is a chemically modified derivative of β-cyclodextrin. It is a cyclic oligosaccharide composed of seven glucose units linked in a toroidal fashion, with methyl groups specifically attached at the 2nd and 6th hydroxyl positions of each glucose monomer. This specific methylation pattern imparts unique physicochemical properties compared to native β-cyclodextrin, most notably a significant increase in aqueous solubility.

Its structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to form non-covalent inclusion complexes with a wide array of poorly soluble "quest" molecules. This encapsulation capability makes it a valuable excipient in pharmaceutical formulations and a versatile tool in various scientific applications.[1][2]

#### Chemical Identifiers:

CAS Number: 51166-71-3[3]

Synonyms: 2,6-Di-O-methyl-β-cyclodextrin, Dimethyl β-cyclodextrin[3]

Molecular Formula: C56H98O35[3]



Molecular Weight: 1331.36 g/mol [3]

### **Physicochemical Properties**

The methylation at the C2 and C6 positions prevents the formation of a complete intramolecular hydrogen bond belt that is characteristic of native β-cyclodextrin, which contributes to its relatively low water solubility. The disruption of this hydrogen bonding network significantly enhances the interaction of the molecule with water, leading to superior solubility.

Table 1: Physicochemical and Solubility Data

Property	Value	Source(s)
Appearance	White to slight yellow powder	[1]
Solubility (at 25°C)		
in Water	> 50 g / 100 mL	[1]
in Methanol	> 2 g / 100 mL	[1]
in Chloroform	> 10 g / 100 mL	[1]
in DMSO	> 50 g / 100 mL	[1]
Storage	Room temperature, in a tightly closed container, protected from light and moisture. Stable for at least 2 years.	[1][2]

# **Key Applications in Research and Drug Development**

DIMEB's unique properties make it a multifunctional tool across several scientific disciplines.

• Pharmaceutical Formulations: Its primary application is to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[2][4] By encapsulating lipophilic drugs such as steroids and certain vitamins, DIMEB can improve their dissolution in aqueous environments, which is often a prerequisite for absorption.[2][4]



- Drug Delivery and Cellular Transport: DIMEB can act as a drug carrier and has been studied
  as a cell penetration enhancer.[4] It is notably used for its ability to extract cholesterol from
  cell membranes, a mechanism that can facilitate the transport of drugs across cellular
  barriers.[5] This property is also leveraged in research to study the role of cholesterol in
  membrane-dependent processes.[5]
- Biotechnology and Vaccine Production: Since the 1980s, DIMEB has been used as an auxiliary material and culture medium modifier in the manufacturing of acellular pertussis vaccines, as it was found to enhance toxin production.[5][6]
- Advanced Imaging Techniques: A critical application has been developed in whole-body imaging. In a technique called wildDISCO, DIMEB is used as a potent enhancer of cholesterol extraction and membrane permeabilization.[7] This allows standard IgG antibodies to achieve deep and homogeneous penetration throughout an entire mouse body, enabling unprecedented cellular and structural mapping.[7][8]
- Analytical Chemistry: In chromatography, DIMEB is employed as a chiral selector or a chiral stationary phase, aiding in the separation of enantiomers of various compounds, including amphetamine-related drugs.[4]

# Inclusion Complex Formation: Data and Thermodynamics

The formation of an inclusion complex is the cornerstone of DIMEB's functionality. The stability and thermodynamics of these complexes are crucial for their application and can be quantified using various analytical techniques.

Table 2: Stability Constants (K) for DIMEB Inclusion Complexes



Guest Molecule	K (M <sup>-1</sup> )	Method	Temperature	Source(s)
Sertraline	7960 ± 500	Not Specified	298.15 K	[9]
Chloramphenicol	493	Phase Solubility	293 K	[10]
Promethazine	1900 ± 90	ITC	298.15 K	[11]
Chlorpromazine	9390 ± 190	ITC	298.15 K	[11]
Thioridazine	15100 ± 400	ITC	298.15 K	[11]

Table 3: Thermodynamic Parameters for the Mianserin-DIMEB Complex

Parameter	Value	Source(s)
Stoichiometry (n)	~1.5	[12][13]
Binding Constant (K)	33,500 ± 6000 M <sup>-1</sup>	[12]
Gibbs Free Energy (ΔG)	-25.8 ± 0.5 kJ/mol	[12]
Enthalpy (ΔH)	-11.9 ± 0.3 kJ/mol	[12]
Entropy (TΔS)	13.9 ± 0.6 kJ/mol	[12]

The data for mianserin indicates that complexation is a spontaneous process (negative  $\Delta G$ ) and is driven by both favorable enthalpy and entropy changes.[12][13]

## **Experimental Protocols**

# Protocol 1: Synthesis of Heptakis(2,6-di-O-methyl)-β-cyclodextrin

This protocol is adapted from a patented method for the selective methylation of  $\beta$ -cyclodextrin. [14]

• Dissolution: Dissolve 11.35 g (0.01 mol) of anhydrous  $\beta$ -cyclodextrin in 100 mL of absolute dimethylformamide (DMF).



- Cooling: Place the solution in a reaction vessel equipped with a stirrer and cool to -7°C with vigorous stirring.
- Base Addition: Add 8.4 g (0.21 mol) of powdered sodium hydroxide (particle size  $\sim$ 20  $\mu$ m) in portions over 10 minutes, ensuring the temperature remains controlled.
- Methylation: Add 20 mL (0.21 mol) of freshly distilled dimethyl sulfate dropwise over 15 minutes. Maintain the reaction temperature between -7°C and -5°C.
- Reaction: Continue stirring the mixture for an additional 4 hours, keeping the temperature between -3°C and -5°C. Monitor the progress of the reaction by taking samples for analysis via thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, neutralize the mixture. The crude product, often a syrup-like consistency, is isolated.
- Purification: Purify the crude product by recrystallization from water. Dissolve the product in a
  minimal amount of cold water (~30 mL), heat to 80°C, and filter through a preheated filter to
  remove impurities. Allow the filtrate to cool to induce crystallization. Repeat the
  recrystallization process three times to obtain the purified target product.



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Synthesis workflow for Heptakis(2,6-di-O-methyl)-β-cyclodextrin.

## Protocol 2: Characterization of Drug-DIMEB Inclusion Complexation via Isothermal Titration Calorimetry (ITC)

This generalized protocol is based on methodologies described for studying drug-cyclodextrin interactions.[11][12]

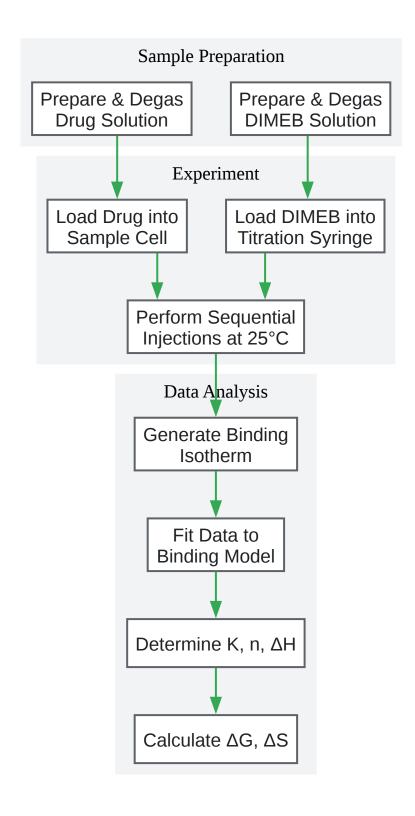
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- Solution Preparation: Prepare a buffered solution (e.g., 25mM sodium phosphate, pH 7.4)
  and use it to accurately prepare a solution of the guest drug molecule and a separate, more
  concentrated solution of DIMEB. All solutions must be thoroughly degassed immediately
  before use to prevent bubble formation.
- Instrument Setup: Set up an Isothermal Titration Calorimeter (e.g., MicroCal ITC200) to the desired experimental temperature (e.g., 25°C / 298.15 K).
- Cell Loading: Load the drug solution into the sample cell (volume ~1.4 mL).
- Syringe Loading: Load the DIMEB solution into the titration syringe.
- Titration: Program the instrument to perform a series of small, sequential injections (e.g., 20 injections of 1-1.5 μL) of the DIMEB solution into the drug solution in the cell. Allow sufficient time between injections for the system to return to thermal equilibrium.
- Data Acquisition: The instrument measures the heat released or absorbed after each injection, generating a binding isotherm (a plot of heat change per injection versus the molar ratio of DIMEB to drug).
- Data Analysis: Fit the resulting binding isotherm to a suitable binding model (e.g., "One Set of Sites") using the manufacturer's software. This analysis yields the key thermodynamic parameters: the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the standard thermodynamic equation: ΔG = -RTInK = ΔH TΔS.





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Workflow for Isothermal Titration Calorimetry (ITC) analysis.

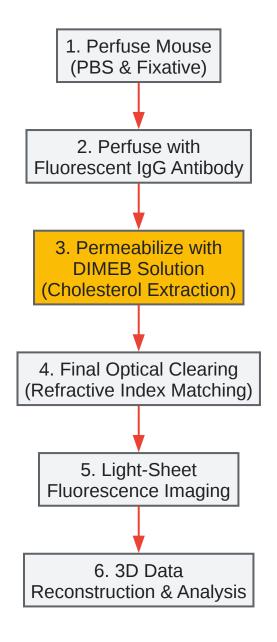


## Protocol 3: wildDISCO Whole-Body Immunostaining Workflow

This protocol outlines the key stages of the wildDISCO technique, where DIMEB is a crucial component.[8][15][16][17]

- Perfusion and Fixation: Anesthetize the mouse and perfuse transcardially with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde) to preserve tissue structure.
- Antibody Perfusion: Distribute the primary antibody (a standard IgG) coupled with a fluorescent tag throughout the entire body by perfusing it through the blood vasculature using a pumping system.
- Permeabilization and Clearing: This is the critical step involving DIMEB. Perfuse the body
  with a clearing solution containing Heptakis(2,6-di-O-methyl)-β-cyclodextrin. The cyclodextrin
  acts to extract cholesterol from cell membranes, which greatly enhances tissue permeability.
  This allows the large antibody molecules to penetrate deep into tissues homogeneously
  without aggregating.
- Optical Clearing: Following permeabilization, perfuse the body with a final clearing solution (e.g., dibenzyl ether) to render the entire animal transparent by matching the refractive index of the tissues.
- Imaging: Image the transparent mouse body using light-sheet fluorescence microscopy, which allows for rapid 3D imaging with minimal phototoxicity.
- Data Reconstruction: Use advanced computational tools to process the large datasets generated from the microscope, reconstructing them into 3D whole-body maps of the targeted protein or cell type.





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Generalized workflow of the wildDISCO imaging technique.

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